5-(4-Ethoxycarbonylphenyl)-2-formylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxycarbonylphenyl)-2-formylphenol: is an organic compound that features a phenol group substituted with an ethoxycarbonyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxycarbonylphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxycarbonylphenylboronic acid and 2-formylphenol.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-ethoxycarbonylphenylboronic acid with 2-formylphenol in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethoxycarbonylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(4-Ethoxycarbonylphenyl)-2-carboxyphenol.
Reduction: 5-(4-Ethoxycarbonylphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Building Block: 5-(4-Ethoxycarbonylphenyl)-2-formylphenol can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry:
Mechanism of Action
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-formylphenol depends on its specific application:
Enzyme Inhibition: In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity.
Ligand Binding: In coordination chemistry, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity and properties.
Comparison with Similar Compounds
4-Ethoxycarbonylphenylboronic Acid: Shares the ethoxycarbonylphenyl group but lacks the formyl group.
2-Formylphenol: Contains the formylphenol structure but lacks the ethoxycarbonyl group.
Uniqueness:
Properties
IUPAC Name |
ethyl 4-(4-formyl-3-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-17)15(18)9-13/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDCXLMANJYZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685299 |
Source
|
Record name | Ethyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-59-9 |
Source
|
Record name | Ethyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.